molecular formula C15H25Cl2N3 B1523326 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride CAS No. 1281095-50-8

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Cat. No.: B1523326
CAS No.: 1281095-50-8
M. Wt: 318.3 g/mol
InChI Key: PZCBWDOJZXZRQP-UHFFFAOYSA-N
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Description

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: A simpler analog with similar biological activities.

    4-(3-Phenylpropyl)piperazine: Another piperazine derivative with potential therapeutic applications.

Uniqueness

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is unique due to the presence of both a phenyl group and a piperidinyl group on the piperazine ring. This structural feature enhances its pharmacological profile and distinguishes it from other piperazine derivatives .

Properties

IUPAC Name

1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCBWDOJZXZRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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